N-[2-(4-methoxyphenyl)ethyl]-4-(2-methylpropoxy)aniline
Overview
Description
Scientific Research Applications
Oxidation and Chemical Synthesis
- Oxidation of Anilines : Research shows that substituted anilines, including 4-alkoxyanilines, can be oxidized to produce azoxyarenes and 4-alkoxy-N-(4-nitrophenyl)anilines. This oxidation process, involving hydrogen peroxide and selenium dioxide, has practical applications in chemical synthesis and pharmaceuticals (Gebhardt et al., 2008).
Molecular Dynamics and Drug Likeness
- Structural and Vibrational Analysis : A study on 4-Methoxy-N-(nitrobenzylidene)-aniline provides insights into its molecular structure, vibrational characteristics, and hydrogen bonding interactions. Such analyses are crucial for understanding the properties of the compound, which has implications in drug development and molecular engineering (Subi et al., 2022).
Material Science and Electrochromic Materials
- Electrochromic Materials : Research on nitrotriphenylamine derivatives, including a compound structurally similar to 4-Isobutoxy-N-(4-methoxyphenethyl)aniline, shows potential for creating highly stable conducting polymers. These materials are suitable for electrochromic applications in the near-infrared region, relevant in the field of material science and electronics (Li et al., 2017).
Nonlinear Optics
- Nonlinear Optical Chromophores : Aniline derivatives have been used in synthesizing hyperbranched polymers with applications in nonlinear optics. These polymers exhibit specific optical properties, making them suitable for advanced optical technologies (Zhang et al., 1997).
Pharmaceutical Applications
- Antimicrobial Activity : Studies on molecules structurally related to 4-Isobutoxy-N-(4-methoxyphenethyl)aniline reveal antimicrobial properties against specific pathogens. This finding is significant in pharmaceutical research, particularly in developing new antimicrobial agents (Subi et al., 2022).
Environmental Chemistry
- Wastewater Treatment : Research on methoxyanilines, which are derivatives of anilines, highlights the effectiveness of Fenton-like oxidation in treating wastewater. This indicates potential environmental applications for managing industrial effluents containing toxic aniline derivatives (Chaturvedi & Katoch, 2020).
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-(2-methylpropoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-15(2)14-22-19-10-6-17(7-11-19)20-13-12-16-4-8-18(21-3)9-5-16/h4-11,15,20H,12-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXZBEPRXWTQAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)NCCC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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